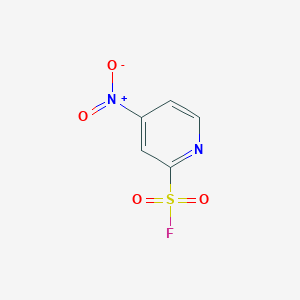

4-Nitropyridine-2-sulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Nitropyridine-2-sulfonyl fluoride is a chemical compound with the CAS Number: 2090446-25-4 . It has a molecular weight of 206.15 . It is usually in the form of a powder .

Physical and Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 206.15 . It is typically stored at -10 degrees Celsius .科学的研究の応用

Synthesis of Fluoropyridines

Kuduk, Dipardo, and Bock (2005) developed an efficient method for synthesizing fluoropyridines via fluorodenitration, which can be applied to 2- or 4-nitro-substituted pyridines. This method uses tetrabutylammonium fluoride (TBAF) under mild conditions and is generalizable for nitropyridines with different substitutions, indicating a potential role of 4-nitropyridine-2-sulfonyl fluoride in this context (Kuduk, Dipardo, & Bock, 2005).

Precursor for PET Tracer Synthesis

Gebhardt and Saluz (2012) synthesized a novel sulfonamide derivative for use as a precursor in fluoride chemistry, specifically for positron emission tomography (PET) tracer synthesis. This highlights the potential application of this compound in advanced imaging techniques (Gebhardt & Saluz, 2012).

Antibacterial Activity

Sadlowski et al. (2018) discovered that aromatic sulfonyl fluorides with a nitro group, like this compound, have significant antibacterial activity against drug-resistant pathogens, including MRSA and multidrug-resistant Acinetobacter baumannii. This suggests its potential use in developing new antibiotics (Sadlowski et al., 2018).

Development of Synthetic Methods

Xu et al. (2019) developed a method for synthesizing aliphatic sulfonyl fluorides, highlighting the growing interest in sulfonyl fluorides as reactive probes in chemical biology and molecular pharmacology. This points towards the utility of this compound in various synthetic applications (Xu et al., 2019).

Carbonic Anhydrase Inhibitors

Supuran, Ilies, and Scozzafava (1998) investigated benzolamide-like derivatives with strong inhibitory effects on carbonic anhydrase isozymes, using compounds that could potentially involve this compound. This indicates its possible role in the synthesis of inhibitors for medical applications (Supuran, Ilies, & Scozzafava, 1998).

Safety and Hazards

作用機序

Mode of Action

It is known that the compound can participate in various chemical reactions, such as the suzuki–miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction.

Biochemical Pathways

The compound can be involved in the synthesis of fluorinated pyridines , which are important synthetic intermediates for new pesticides and medicines.

特性

IUPAC Name |

4-nitropyridine-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O4S/c6-13(11,12)5-3-4(8(9)10)1-2-7-5/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXBFFICVHJOOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1[N+](=O)[O-])S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

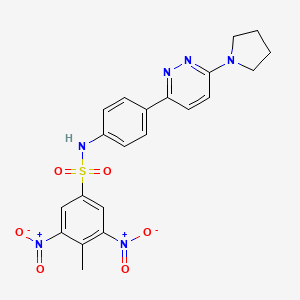

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2541909.png)

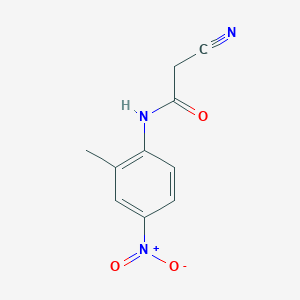

![1-(4-Hydroxy-3,5-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}-1-ethanone](/img/structure/B2541915.png)

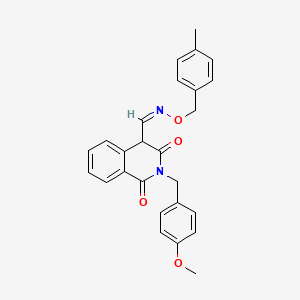

![(Z)-methyl 4-(((1-(4-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate](/img/structure/B2541923.png)

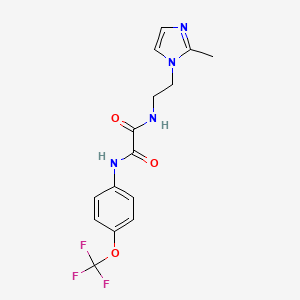

![4-methoxy-N'-methyl-N'-[(4-oxo-1-phenyl-1,4-dihydro-3-pyridazinyl)carbonyl]benzenesulfonohydrazide](/img/structure/B2541927.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2541929.png)